N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-17-9-7-16(8-10-17)19-13-18(24-28-19)21(26)23-20-11-12-22-25(20)14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASWXNJVCSWMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Benzylation: The pyrazole ring can be benzylated using benzyl halides under basic conditions.
Oxazole ring formation: This can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling reactions: The final step involves coupling the pyrazole and oxazole rings with the carboxamide group under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, a study reported that modifications to the pyrazole structure enhanced its activity against breast cancer cells, suggesting that N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide could be further optimized for improved efficacy against specific cancer types .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. A case study involving animal models showed significant reduction in inflammation markers when treated with this compound, indicating its potential use in developing anti-inflammatory medications .
Antimicrobial Activity
this compound has demonstrated antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for potential applications in antibiotic development .
Agricultural Applications
Herbicidal Activity
The compound has shown potential as a herbicide. In experimental setups, it was found to inhibit the growth of certain weed species effectively. A detailed evaluation of its herbicidal activity revealed that it could be utilized in formulating new herbicides that target specific weed populations while minimizing effects on crops .
Material Science Applications
Polymer Synthesis
In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved performance characteristics compared to traditional materials .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Enhanced cytotoxicity against breast cancer cells |
| Anti-inflammatory Properties | Significant reduction in inflammation markers in models | |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |
| Agricultural Science | Herbicidal Activity | Effective growth inhibition of certain weed species |
| Material Science | Polymer Synthesis | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole nitrogen substituent significantly impacts biological activity and physicochemical properties:
Key Insight : The benzyl group in the target compound balances lipophilicity and steric bulk, whereas halogenated or sulfur-containing substituents (e.g., thiophene, sulfone) may enhance target binding or metabolic stability .
Variations in the Oxazole Substituent
The 5-position of the oxazole ring is critical for electronic and steric effects:
Key Insight: The 4-methoxyphenyl group in the target compound likely improves solubility compared to non-polar aryl groups (e.g., phenyl) while maintaining aromatic interactions. Tetrazole-containing analogs (e.g., ) exhibit distinct pharmacokinetics due to ionizable groups .
Heterocycle Core Modifications
Replacing oxazole with other heterocycles alters bioactivity:
Key Insight : 1,2-Oxazole’s moderate electron deficiency in the target compound may favor interactions with hydrophobic enzyme pockets, whereas oxadiazoles or isoxazoles could engage in stronger dipole interactions .
Functional Group Additions
Additional functional groups modulate activity:
Key Insight: The absence of highly reactive groups (e.g., acrylamide) in the target compound suggests non-covalent target interactions, while fluorine or dioxole in analogs improves pharmacokinetics .
Data Table: Key Similar Compounds and Properties
Biological Activity
N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide (referred to as "the compound" hereafter) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazole ring, an oxazole moiety, and a methoxyphenyl group. The IUPAC name reflects its intricate architecture:
- IUPAC Name : this compound.
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors such as benzyl pyrazoles and oxazole derivatives. Various synthetic routes have been explored to optimize yield and purity, including methods involving condensation reactions and cyclization techniques .
2.1 Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including the compound . For instance, derivatives similar to this compound have shown significant activity against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
2.2 Antifungal Activity
The compound has also been evaluated for antifungal activity. Research indicates that certain pyrazole carboxamides exhibit notable antifungal effects against pathogenic fungi, suggesting potential applications in treating fungal infections .
2.3 Anti-inflammatory Activity
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
2.4 Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration for its use in cancer therapy .
The biological activity of the compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and cell proliferation pathways. Molecular docking studies suggest that the compound may bind effectively to targets such as cyclooxygenase (COX) enzymes and other relevant proteins .
4. Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Umesha et al., 2009 | Antimicrobial activity | The compound exhibited significant activity against various bacterial strains at low concentrations. |
| Qi et al., 2015 | Anti-inflammatory effects | Demonstrated inhibition of TNF-α production in activated macrophages. |
| PMC4766773 | Anticancer potential | Showed cytotoxic effects against multiple cancer cell lines, indicating potential therapeutic applications. |
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide?
The synthesis typically involves preparing oxazole and pyrazole intermediates separately, followed by coupling. Critical steps include:
- Oxazole formation : Cyclization of precursors (e.g., using ethyl acetoacetate or nitrile oxides) under controlled temperatures (60–100°C) and catalysts like acetic anhydride .
- Pyrazole synthesis : Condensation of hydrazine derivatives with β-ketoesters or via Vilsmeier–Haack reactions for halogenated analogs .
- Coupling : Amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents (DMF, THF) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- NMR : H and C NMR to verify substituent positions (e.g., benzyl group at pyrazole-N1, methoxyphenyl at oxazole-C5) .
- IR : Confirm carbonyl (1650–1700 cm) and amide (3200–3300 cm) stretches .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of oxazole ring formation?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
- Catalysts : Lewis acids (ZnCl) or iodine can accelerate cyclization by stabilizing transition states .
- Temperature control : Gradual heating (60°C → 120°C) minimizes side reactions like over-oxidation .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Substituent analysis : Compare methoxy vs. halogen substituents on phenyl rings, as electron-donating groups (e.g., -OCH) may reduce kinase inhibition potency .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for Wnt/β-catenin pathway studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
Q. How can computational modeling predict the compound’s interaction with biological targets like protein kinases?
- Molecular docking : Use software (AutoDock Vina) to simulate binding to ATP pockets, focusing on hydrogen bonds between the carboxamide group and kinase hinge regions (e.g., residues Glu91 and Leu83 in GSK-3β) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding motifs .
Q. What are the synthetic challenges in scaling up production without compromising purity?
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove unreacted intermediates .
- Byproduct mitigation : Monitor for over-alkylation at pyrazole-N1 using TLC or HPLC-MS .
Q. How do structural analogs with varying methoxy substitutions differ in reactivity and bioactivity?
- Electron density effects : 4-Methoxyphenyl enhances solubility but may reduce electrophilic reactivity compared to nitro or chloro substituents .
- Biological impact : Trimethoxy analogs (e.g., 3,4,5-trimethoxy) show improved cytotoxicity in cancer cell lines due to enhanced membrane permeability .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole cyclization | Acetic anhydride, 80°C, 6h | 65–70 | |
| Pyrazole condensation | Hydrazine hydrate, EtOH, reflux | 75–80 | |
| Amide coupling | EDC/HOBt, DMF, RT, 12h | 60–65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
